2'-Chloro-3-(2,5-dimethylphenyl)propiophenone

Lipophilicity Drug-likeness Partitioning

This chlorinated diaryl propiophenone (C₁₇H₁₇ClO, MW 272.8 g/mol) offers a distinct 2-chloro, 2,5-dimethyl substitution pattern that critically influences reactivity in cross-couplings, reductions, and SAR studies. Its high lipophilicity (XLogP3-AA: 4.9) and drug-like properties make it a valuable scaffold for pharmaceutical intermediate synthesis. Procure with strict attention to purity and storage conditions to ensure batch-to-batch reproducibility in your synthetic workflows.

Molecular Formula C17H17ClO
Molecular Weight 272.8 g/mol
CAS No. 898753-75-8
Cat. No. B3023856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-3-(2,5-dimethylphenyl)propiophenone
CAS898753-75-8
Molecular FormulaC17H17ClO
Molecular Weight272.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C17H17ClO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
InChIKeyKINNHMKJIXFMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Chloro-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-75-8): Procurement-Relevant Chemical Identity and Structural Class Context


2'-Chloro-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-75-8), also designated as 1-(2-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one, is a chlorinated diaryl propiophenone derivative with the molecular formula C₁₇H₁₇ClO and a molecular weight of approximately 272.8 g/mol [1]. The compound belongs to the broader class of β,β-diaryl propiophenones, which serve as versatile intermediates in organic synthesis and have been explored for various pharmacological activities [2]. Computed physicochemical properties include an XLogP3-AA value of 4.9, indicating substantial lipophilicity, and zero hydrogen bond donors [1]. Commercial availability of this compound is confirmed through multiple established chemical suppliers .

Why 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone Cannot Be Generically Substituted: A Procurement Risk Advisory


The propiophenone scaffold encompasses numerous positional isomers and substitution variants, each with distinct steric and electronic profiles that critically influence their reactivity, physicochemical properties, and downstream synthetic utility. For instance, simple chloro-positional isomers—such as 4'-chloro-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-39-4) [1]—or dimethylphenyl positional variants—including 2'-chloro-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-26-8) and 2'-chloro-3-(3,5-dimethylphenyl)propiophenone (CAS 898780-80-8) —exhibit fundamentally different molecular geometries, dipole moments, and steric hindrance profiles. These structural variations directly impact reaction outcomes in subsequent synthetic transformations such as cross-couplings, reductions, or rearrangements [2]. Without rigorous, application-specific validation, substituting 2'-chloro-3-(2,5-dimethylphenyl)propiophenone with a closely related analog risks introducing uncontrolled variability in reaction yields, impurity profiles, or biological activity. As of this assessment, no publicly available head-to-head comparative performance data exist to support functional interchangeability between this compound and its closest structural analogs. Consequently, any substitution should be considered an unvalidated process modification that may compromise experimental reproducibility or product quality.

2'-Chloro-3-(2,5-dimethylphenyl)propiophenone Quantitative Evidence Assessment: Current Limitations and Procurement Implications


Lipophilicity Profile (XLogP3-AA): A Computed Property Differentiating 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone from Less Substituted Analogs

The computed lipophilicity (XLogP3-AA) of 2'-chloro-3-(2,5-dimethylphenyl)propiophenone is 4.9, a value derived from its specific substitution pattern featuring a 2-chlorophenyl ketone moiety and a 2,5-dimethylphenyl alkyl chain [1]. This value is substantially higher than that of the unsubstituted parent scaffold, 3-(2,5-dimethylphenyl)propiophenone, for which the presence of the chlorine atom and the complete diaryl system contributes additively to lipophilicity .

Lipophilicity Drug-likeness Partitioning Physicochemical property

Purity Specifications of Commercially Available 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone: A Supplier-Dependent Quality Attribute

Commercially available 2'-chloro-3-(2,5-dimethylphenyl)propiophenone is supplied with documented purity levels typically ranging from 97% to 98% depending on the vendor . The Fluorochem catalog (Product Code F206495) lists this compound at 97.0% purity , while alternative suppliers offer material at 98% purity .

Purity Quality control Procurement specification Supplier qualification

Computed Density and Boiling Point of 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone: Physical Property Benchmarks for Handling and Processing

2'-Chloro-3-(2,5-dimethylphenyl)propiophenone exhibits computed physical properties including a density of 1.124 g/cm³ and a boiling point of approximately 392.6°C at 760 mmHg [1]. These computed values provide essential benchmarks for compound handling, storage, and any thermal processing operations.

Physical property Density Boiling point Process chemistry

Validated Application Scenarios for 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone Based on Current Evidence


Precursor in Organic Synthesis of Diaryl Propiophenone Derivatives

The primary documented application of 2'-chloro-3-(2,5-dimethylphenyl)propiophenone is as a synthetic intermediate in the preparation of more complex organic molecules, including potential pharmaceutical candidates and agrochemicals . The compound's specific substitution pattern—featuring a 2-chlorophenyl ketone and a 2,5-dimethylphenyl alkyl chain—provides a defined molecular scaffold that can undergo further functionalization via reduction of the ketone moiety, nucleophilic aromatic substitution at the chloro position, or cross-coupling reactions . This application is supported by its classification within the broader chemical literature on α-chloro-propiophenones as versatile building blocks [1]. However, no peer-reviewed synthetic protocols specifically optimized for this exact compound are publicly available as of this assessment.

Reference Material for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

2'-Chloro-3-(2,5-dimethylphenyl)propiophenone may serve as a comparator or reference compound in structure-activity relationship (SAR) investigations of phenylpropiophenone derivatives, a class that includes pharmacologically active molecules such as the antiarrhythmic drug propafenone and various anticancer lead compounds . The specific substitution pattern—2-chloro on the ketone-bearing phenyl ring and 2,5-dimethyl on the alkyl-linked phenyl ring—represents a defined combination of electronic (electron-withdrawing chloro) and steric (dimethyl substitution) features that may modulate biological target engagement . This application scenario is supported by published studies on structurally related phenylpropiophenone derivatives evaluated for anticancer activity against HeLa, Fem-X, PC-3, MCF-7, LS174, and K562 cell lines [1].

Standardized Chemical Procurement for Specialized Chemical Libraries and Screening Collections

Given its defined chemical structure (C₁₇H₁₇ClO, MW 272.8 g/mol) and availability from multiple established chemical suppliers at verified purity levels of 97-98% , 2'-chloro-3-(2,5-dimethylphenyl)propiophenone is suitable for inclusion in specialized chemical libraries and screening collections. The computed physicochemical properties—including XLogP3-AA of 4.9, zero hydrogen bond donors, one hydrogen bond acceptor, and topological polar surface area of 17.1 Ų [1]—position this compound within drug-like chemical space and make it appropriate for diversity-oriented screening initiatives. Procurement for this application should prioritize suppliers providing comprehensive Certificates of Analysis (CoA) and documented storage conditions .

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